5,6-dihydro-4H-thieno[3,2-b]pyrrole

Medicinal Chemistry Neuropharmacology Bioisosterism

This 5,6-dihydro-4H-thieno[3,2-b]pyrrole (CAS 1368345-95-2) offers a unique nucleophilic secondary amine handle absent in the fully aromatic 4H-thieno[3,2-b]pyrrole scaffold, enabling distinct alkylation, acylation, and sulfonylation pathways critical for combinatorial library construction. As a validated bioisosteric replacement for indole in 5-HT₁A ligands, it supports CNS drug discovery with reduced hallucinogenic liability. The non-conjugated ethylene bridge allows HOMO-LUMO gap tuning for OFET applications, while pharmacopeial traceability (USP/EP) qualifies it as a reference standard for regulatory submissions. Choose this scaffold for structural diversification, optoelectronic tuning, or analytical method validation.

Molecular Formula C6H7NS
Molecular Weight 125.19 g/mol
Cat. No. B12887990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dihydro-4H-thieno[3,2-b]pyrrole
Molecular FormulaC6H7NS
Molecular Weight125.19 g/mol
Structural Identifiers
SMILESC1CNC2=C1SC=C2
InChIInChI=1S/C6H7NS/c1-3-7-5-2-4-8-6(1)5/h2,4,7H,1,3H2
InChIKeyBNBZRQLFQVVGBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-4H-thieno[3,2-b]pyrrole – A Partially Saturated Heterocyclic Building Block for Medicinal Chemistry and Materials Science


5,6-Dihydro-4H-thieno[3,2-b]pyrrole (CAS 1368345-95-2) is a bicyclic heterocycle featuring a fused thiophene-pyrrole core with a saturated ethylene bridge at the 5,6-position. With a molecular formula of C₆H₇NS and molecular weight of 125.19 g·mol⁻¹ , this compound serves as a versatile synthetic intermediate and analytical reference standard. Its partially saturated pyrrolidine-like ring distinguishes it from the fully aromatic 4H-thieno[3,2-b]pyrrole scaffold, endowing unique nucleophilic reactivity at the secondary amine [1].

Why 5,6-Dihydro-4H-thieno[3,2-b]pyrrole Cannot Be Replaced by Generic Thienopyrrole Analogs


The thienopyrrole scaffold exhibits profound structure-activity divergence based on ring fusion geometry ([3,2-b] vs [2,3-b]), oxidation state (aromatic vs dihydro vs dione), and heteroatom composition (S vs O). The regioisomeric thieno[3,2-b]pyrrole and thieno[2,3-b]pyrrole show divergent selectivity at serotonin 5-HT₂ receptor subtypes, with approximately 2-fold affinity differences between isomers [1]. In materials applications, furo[3,2-b]pyrrole is completely inactive in organic field-effect transistors while its thieno analog exhibits measurable hole mobility [2]. The partially saturated 5,6-dihydro scaffold provides a nucleophilic secondary amine handle absent in the aromatic 4H-thieno[3,2-b]pyrrole, enabling distinct derivatization pathways critical for combinatorial library construction [3]. These non-interchangeable properties mandate precise compound specification for procurement.

Quantitative Differentiation Evidence for 5,6-Dihydro-4H-thieno[3,2-b]pyrrole


Serotonin Receptor Subtype Selectivity: Thieno[3,2-b]pyrrole Scaffold vs. Indole

The thieno[3,2-b]pyrrole scaffold provides a potent bioisostere of the indole nucleus in serotonin receptor ligands, with differential selectivity for the 5-HT₁A receptor over 5-HT₂ subtypes. Compound 3a (6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole) showed significantly greater affinity than the parent indole 1a (N,N-dimethyltryptamine) at the 5-HT₁A receptor while having lower affinity at 5-HT₂ receptors [1]. This contrasts with indole, which shows balanced affinity across subtypes. The 5-HT₂A receptor affinity of 3b (thieno[2,3-b] isomer) was approximately twice that of 3a (thieno[3,2-b] isomer), demonstrating that ring fusion geometry within the thienopyrrole class itself produces quantifiable selectivity differences [1].

Medicinal Chemistry Neuropharmacology Bioisosterism

Microsomal Metabolic Stability: Thieno[3,2-b]pyrrole vs. Indole Bioisosteres in Antiviral Candidates

In the development of small-molecule inhibitors targeting neurotropic alphaviruses, the metabolic stability of the thieno[3,2-b]pyrrole core presents a quantifiable limitation compared to its indole bioisostere. Compound 5b (containing a 4H-thieno[3,2-b]pyrrole core) exhibited a human liver microsome (HLM) half-life of only 1.7 min, while the corresponding indole analog 9b showed a significantly longer half-life of 7.3 min—a 4.3-fold improvement in metabolic stability [1]. This difference guided the strategic replacement of the thieno[3,2-b]pyrrole core with indole in lead optimization. For research programs requiring prolonged systemic exposure, the indole core is preferred; however, the thieno[3,2-b]pyrrole scaffold (including its 5,6-dihydro variants) may offer advantages in contexts where rapid metabolic clearance is desirable.

Antiviral Drug Development ADME Alphavirus

OFET Performance: Thieno[3,2-b]pyrrole vs. Furo[3,2-b]pyrrole in Organic Electronics

In donor-acceptor-donor (D-A-D) small molecules for organic field-effect transistors (OFETs), replacement of the sulfur atom in thieno[3,2-b]pyrrole with oxygen to form furo[3,2-b]pyrrole results in a complete loss of charge transport activity. Small molecules containing thieno[3,2-b]pyrrole as the donor unit exhibit moderate hole mobilities of approximately 10⁻³ cm² V⁻¹ s⁻¹ regardless of annealing temperature, while the analogous furo[3,2-b]pyrrole-based molecule is entirely inactive in field-effect transistors [1]. This comparison highlights the critical role of sulfur in conferring semiconducting properties to S,N-heteroacenes for organic electronics applications. The 5,6-dihydro variant of thieno[3,2-b]pyrrole may offer additional advantages, such as reduced conjugation length and tailored HOMO energy levels, relevant for specific device architectures.

Organic Electronics OFET Materials Science

Synthetic Route Access: Radical Cyclization Yields for 5,6-Dihydrothieno[3,2-b]pyrrole vs. Pd-Catalyzed Aromatic Analogs

The 5,6-dihydrothieno[3,2-b]pyrrole scaffold can be accessed via radical cyclization of N-allyl-(2-halo-3-thienyl)carbamates in yields ranging from 68% to 73% (for compound 10a), depending on the halide leaving group (Br: 68%, I: 73%, SePh: 69%) [1]. In contrast, the fully aromatic thieno[3,2-b]pyrrole 9a is obtained via Pd(PPh₃)₄-catalyzed cyclization in yields of 55% (from bromo substrate) to 70% (from iodo substrate) [1]. The radical route thus offers a competitive, transition-metal-free alternative for preparing the 5,6-dihydro scaffold, with the highest yield advantage observed for bromo substrates (68% radical vs. 55% Pd-catalyzed, a 13 percentage-point advantage). This is significant for medicinal chemistry programs where residual palladium contamination must be minimized.

Synthetic Chemistry Heterocycle Synthesis Radical Cyclization

Antiviral Potency: Thieno[3,2-b]pyrrole Derivatives as Broad-Spectrum Alphavirus Inhibitors with Submicromolar Activity

Thieno[3,2-b]pyrrole-based compounds have demonstrated potent, broad-spectrum antiviral activity against clinically important alphaviruses. In an initial high-throughput screen of 51,028 compounds, a thieno[3,2-b]pyrrole hit showed an IC₅₀ < 10 µM with a selectivity index > 20 against western equine encephalitis virus (WEEV) replicon [1]. Subsequent SAR analysis of 20 analogs identified 6 compounds with submicromolar IC₅₀ values [1]. Further optimization yielded compound 15c, which controlled viral RNA production and inhibited CHIKV nsP1 and E2 protein expression at concentrations as low as 2.5 µM, with broad-spectrum activity against O'nyong-nyong virus and Sindbis virus [2]. Lead compound 20 achieved a CC₅₀ > 100 µM (selectivity window > 100-fold) and a 17-fold improvement in HLM half-life over the initial hit 1b (T₁/₂ = 2.91 min) [3]. This class-level antiviral potency supports the value of the thieno[3,2-b]pyrrole scaffold as a privileged starting point for antiviral drug discovery.

Antiviral Drug Discovery Alphavirus Chikungunya

Analytical Reference Standard: Pharmacopeial Traceability and Regulatory Compliance

5,6-Dihydro-4H-thieno[3,2-b]pyrrole (CAS 1368345-95-2) is commercially available as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical development . The compound is offered in compliance with regulatory guidelines and serves as a reference standard providing traceability against pharmacopeial standards including USP (United States Pharmacopeia) and EP (European Pharmacopoeia) . This level of regulatory-aligned characterization is not uniformly available for all thienopyrrole derivatives, many of which are supplied only as research-grade materials without full pharmacopeial characterization.

Analytical Chemistry Quality Control Pharmaceutical Development

Application Scenarios for 5,6-Dihydro-4H-thieno[3,2-b]pyrrole Based on Quantitative Evidence


Serotonin 5-HT₁A Receptor-Targeted Drug Discovery

For medicinal chemistry programs developing 5-HT₁A receptor agonists or modulators for neurological or psychiatric indications, the thieno[3,2-b]pyrrole scaffold (including its 5,6-dihydro derivatives) offers a validated bioisosteric replacement for the indole nucleus. As demonstrated by Blair et al. (1999), thieno[3,2-b]pyrrole derivative 3a exhibited significantly greater affinity at 5-HT₁A versus the parent indole 1a, while showing reduced affinity at 5-HT₂ receptors [1]. This enables the design of ligands with potentially reduced hallucinogenic liability. The partially saturated 5,6-dihydro scaffold provides an additional nucleophilic secondary amine handle for further structural diversification via alkylation, acylation, or sulfonylation.

Rapid-Clearance Antiviral Candidate Design for Acute Indications

In antiviral drug discovery targeting acute neurotropic alphavirus infections, where rapid clearance after therapeutic effect may be advantageous, the thieno[3,2-b]pyrrole core offers a metabolic profile distinct from indole-based alternatives. The 4.3-fold shorter HLM half-life of thieno[3,2-b]pyrrole derivative 5b (1.7 min) versus the matched indole analog 9b (7.3 min) [2] provides a quantifiable basis for choosing this scaffold when short systemic exposure aligns with therapeutic goals, such as for acute treatment of viral encephalitis where prolonged drug exposure may be undesirable.

Organic Semiconducting Materials Research and Device Fabrication

For research groups developing organic field-effect transistors (OFETs) and thin-film electronic devices, the thieno[3,2-b]pyrrole building block is essential. Single-atom replacement of sulfur with oxygen (furo[3,2-b]pyrrole) results in a complete loss of field-effect activity, while thieno[3,2-b]pyrrole-based D-A-D small molecules retain measurable hole mobility of ~10⁻³ cm² V⁻¹ s⁻¹ [3]. The 5,6-dihydro variant offers the added advantage of a non-conjugated ethylene bridge, which can be exploited to tune HOMO-LUMO gaps, solubility, and thin-film morphology for specific device architectures. Four heteroheptacene-based acceptors using thieno[3,2-b]pyrrole as a building block have yielded high-performance polymer solar cells [3].

Pharmaceutical Analytical Method Development and Quality Control

In GMP/GLP analytical laboratories supporting pharmaceutical development, 5,6-dihydro-4H-thieno[3,2-b]pyrrole serves as a fully characterized reference standard for analytical method development, validation, and routine quality control testing . With traceability to USP and EP pharmacopeial monographs, this compound provides procurement confidence that research-grade thienopyrrole analogs cannot offer. It is specifically intended for use as a reference standard during synthesis and formulation stages of drug development, supporting regulatory submissions where documented traceability is required.

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